molecular formula C27H28N2O2 B10935731 4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10935731
M. Wt: 412.5 g/mol
InChI Key: FPKIBYUTZVPSBU-UHFFFAOYSA-N
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Description

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the 2-methylbenzyl group: The 2-methylbenzyl group can be attached through a nucleophilic substitution reaction using 2-methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, potentially leading to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3,5-bis(4-hydroxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.

    4-ethyl-3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to its specific combination of substituents, which may confer distinct biological and pharmacological properties. The presence of methoxy groups can influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O2/c1-5-25-26(20-10-14-23(30-3)15-11-20)28-29(18-22-9-7-6-8-19(22)2)27(25)21-12-16-24(31-4)17-13-21/h6-17H,5,18H2,1-4H3

InChI Key

FPKIBYUTZVPSBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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